molecular formula C14H17N3O2 B2841040 (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester CAS No. 885955-96-4

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B2841040
CAS No.: 885955-96-4
M. Wt: 259.309
InChI Key: VASFTMPTJTULSD-UHFFFAOYSA-N
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Description

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 4-position of the imidazole ring and a carbamic acid tert-butyl ester group at the 2-position.

Scientific Research Applications

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

A series of new 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed and synthesized as JAK 2/3 and Aurora A/B kinase multi-target inhibitors . Many of the compounds examined showed good inhibitory activity against JAK2/3 and Aurora A/B .

Future Directions

The future directions for this compound could involve further exploration of its potential as a multi-target inhibitor, as suggested by the study on related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carbamic acid tert-butyl ester group makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-(5-phenyl-1H-imidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-12-15-9-11(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASFTMPTJTULSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885955-96-4
Record name tert-butyl N-(4-phenyl-1H-imidazol-2-yl)carbamate
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